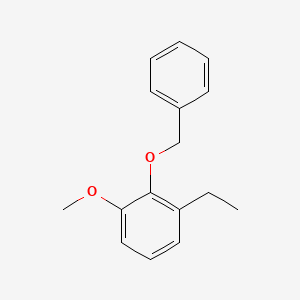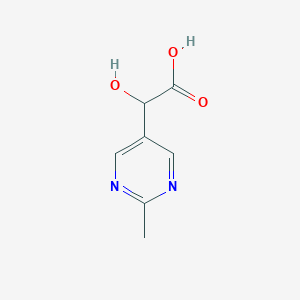![molecular formula C13H7Cl2N3O2 B13682838 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine skeleton is a crucial structure in many drugs and biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions. One efficient method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is advantageous due to its high atom economy, operational simplicity, and the use of readily available starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial or viral proteins, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine
Uniqueness
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chloro groups at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .
Propriétés
Formule moléculaire |
C13H7Cl2N3O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
6,8-dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H |
Clé InChI |
PNWLEXJGDJOPMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)



![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)

![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)

